![molecular formula C15H15FN4OS B2478295 2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097899-57-3](/img/structure/B2478295.png)
2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C15H15FN4OS and its molecular weight is 318.37. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one”:
Pharmaceutical Development
This compound is often explored for its potential in drug discovery and development. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new medications, particularly in the treatment of diseases like cancer and infectious diseases .
Cancer Research
In oncology, this compound has shown promise as a potential anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and survival makes it a valuable tool in the development of targeted cancer therapies .
Antimicrobial Studies
Researchers are investigating this compound for its antimicrobial properties. Its structure allows it to disrupt the cell walls of bacteria and fungi, making it a potential candidate for developing new antibiotics and antifungal agents .
Neuroscience Research
In the field of neuroscience, this compound is being studied for its effects on the central nervous system. It has potential applications in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease due to its ability to modulate neurotransmitter systems .
Biochemical Assays
This compound is used in various biochemical assays to study enzyme activity and protein interactions. Its specific binding properties make it a useful tool for researchers looking to understand the mechanisms of different biochemical processes .
Molecular Biology
In molecular biology, this compound is utilized to study gene expression and regulation. Its ability to interact with DNA and RNA makes it a valuable reagent in experiments aimed at understanding genetic mechanisms and developing gene therapies .
Toxicology Studies
Toxicologists use this compound to study its effects on living organisms. Understanding its toxicity profile is crucial for assessing its safety and potential side effects, which is essential for its development as a therapeutic agent .
Chemical Synthesis
This compound is also significant in the field of chemical synthesis. Its unique structure serves as a building block for synthesizing more complex molecules, which can be used in various chemical reactions and processes .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4OS/c16-11-1-3-13(4-2-11)22-9-15(21)20-7-12(8-20)19-14-5-6-17-10-18-14/h1-6,10,12H,7-9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNITKSBKXSUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=CC=C(C=C2)F)NC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

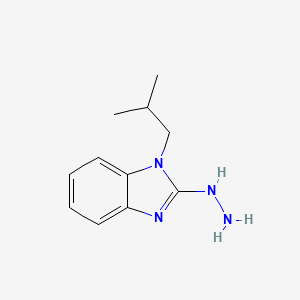
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2478214.png)
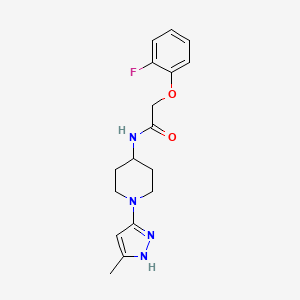
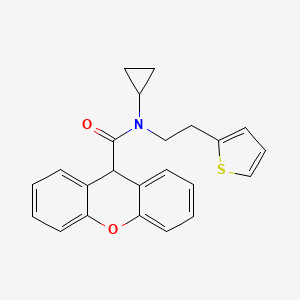
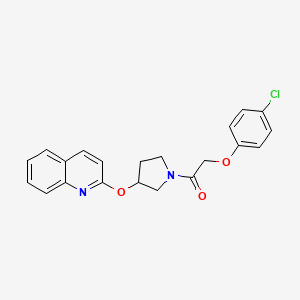
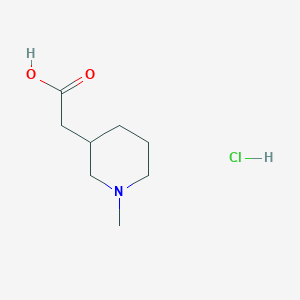
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2478221.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2478223.png)
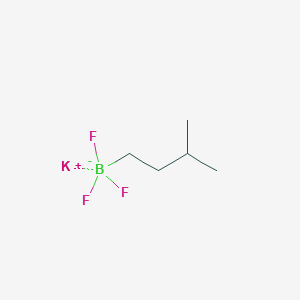
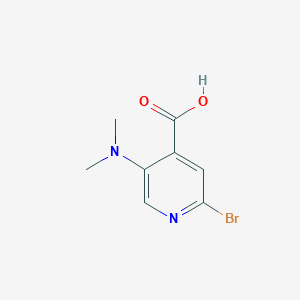
![N-(3-Methoxyphenyl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2478230.png)
![Benzyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2478233.png)

![2-[6-(Trifluoromethyl)oxan-2-yl]acetic acid](/img/structure/B2478235.png)